3-Bromo-5-chloro-2-methoxyphenylboronic acid
Overview
Description
3-Bromo-5-chloro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrClO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical transformations .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-chloro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s role as a reagent in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the specific conditions under which the reaction takes place .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions of the SM coupling process, which are known to be exceptionally mild and tolerant of various functional groups . The compound is also relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-chloro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The compound interacts with the active sites of proteasomes, inhibiting their activity and leading to the accumulation of proteins within the cell. This inhibition can be useful in studying protein degradation pathways and developing therapeutic agents for diseases such as cancer .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the proteasome function, leading to the accumulation of pro-apoptotic proteins. Additionally, it can affect cell cycle regulation by modulating the levels of cyclins and cyclin-dependent kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the catalytic sites of proteasomes. The boronic acid moiety forms a reversible covalent bond with the threonine residue in the active site of the proteasome, inhibiting its proteolytic activity. This inhibition leads to the accumulation of ubiquitinated proteins, triggering cellular stress responses and apoptosis. The compound can also modulate gene expression by affecting the degradation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and potential cytotoxicity. In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit proteasome activity without causing significant toxicity. At higher doses, it can induce adverse effects such as weight loss, organ damage, and mortality. Threshold effects have been observed, where a minimal effective dose is required to achieve proteasome inhibition, and exceeding this dose can lead to toxic side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and cellular stress responses. The compound interacts with enzymes such as ubiquitin ligases and deubiquitinases, affecting the ubiquitination and deubiquitination of proteins. This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. Its distribution can affect its activity and function, with higher concentrations observed in areas with active proteasome activity .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with proteasomes and other cellular components. The compound may also localize to the nucleus, affecting the degradation of nuclear proteins and transcription factors. Post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Bromo-5-chloro-2-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl derivatives.
Scientific Research Applications
3-Bromo-5-chloro-2-methoxyphenylboronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
Uniqueness
3-Bromo-5-chloro-2-methoxyphenylboronic acid is unique due to the presence of both bromine and chlorine atoms, which provide additional sites for functionalization and enable diverse chemical transformations. Its methoxy group enhances its reactivity and solubility in organic solvents, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(3-bromo-5-chloro-2-methoxyphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBSHQKQVPRDPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)Br)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223319 | |
Record name | Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-68-1 | |
Record name | Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.